2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Description
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 124340-85-8, molecular formula: C₁₃H₉N₃O₂) is a benzo[d]imidazole derivative featuring a pyridin-2-yl substituent at the 2-position and a carboxylic acid group at the 7-position of the benzimidazole core. This compound is synthesized via condensation reactions and is notable for its high purity (≥95%) . Its structure combines aromatic π-system interactions (from pyridine and benzimidazole) with hydrogen-bonding capacity via the carboxylic acid group, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKPQHISLNQQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469728 | |
| Record name | 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-85-8 | |
| Record name | 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction and Cyclization
A foundational approach involves the reduction of nitro intermediates followed by cyclization. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6) serves as a key precursor. Reduction using iron-acetic acid (Fe-CH₃COOH) or iron-hydrochloric acid (Fe-HCl) at 60–80°C converts the nitro group to an amine, yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7). This step avoids catalyst poisoning associated with hydrogenation, achieving >85% purity.
Reaction Conditions :
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Reducing Agent : Fe powder (2–3 equiv) in glacial acetic acid or 10% HCl
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Temperature : 70°C, 4–6 hours
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Workup : Neutralization with NaOH, extraction with ethyl acetate
Benzimidazole Ring Formation
Cyclization of the diamine intermediate (Formula-7) with 2-(4-cyanophenylamino)acetic acid (Formula-9) in refluxing toluene forms the benzimidazole core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Optimized Parameters :
-
Solvent : Toluene or dichloromethane
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Catalyst : None (thermal cyclization)
Modern Catalytic and Solvent Systems
Solvent Effects on Cyclization Efficiency
The choice of solvent significantly impacts reaction kinetics and purity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Hydrocarbon solvents (toluene, xylene) favor cyclization but require higher temperatures.
| Solvent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 92 | 75 |
| DMF | 90 | 85 | 68 |
| Dichloromethane | 40 | 88 | 70 |
Acidic vs. Neutral Conditions
Cyclization under acidic conditions (e.g., HCl in ethanol) accelerates imidazole formation but risks ester hydrolysis. Neutral conditions in toluene preserve the ethyl ester group, crucial for subsequent functionalization.
Purification and Crystallization Techniques
Recrystallization Protocols
The mesylate salt of the crude product (Formula-10) is purified via recrystallization from ethanol-water (4:1 v/v). This step removes unreacted starting materials and byproducts, achieving ≥98% purity.
Crystalline Form-M Characteristics :
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, though industrial-scale processes prefer crystallization for cost efficiency.
Industrial Scalability and Process Optimization
Fe-Mediated Reduction Scaling
Batch-to-continuous process translation involves:
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Reactor Design : Stainless steel reactors resistant to acidic Fe mixtures
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Waste Management : Fe(OH)₃ precipitation and filtration for Fe recovery
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Throughput : 50–100 kg/day achievable with automated feeding systems
Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Fe-Acetic Acid Route | High yield (75%), low cost | Corrosive conditions |
| Thermal Cyclization | No catalyst, simple workup | High energy input |
| Crystallization | High purity (98%) | Solvent volume-intensive |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound has applications in organic electronics. It can be utilized in the synthesis of organic semiconductors and photovoltaic materials, contributing to advancements in solar cell technology .
Fluorescent Probes
The compound's structural characteristics allow it to act as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it useful for imaging applications in cellular biology .
Synthetic Applications
Building Block in Organic Synthesis
As a versatile intermediate, this compound can undergo various chemical transformations such as nucleophilic substitution and cross-coupling reactions. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Anticancer Research
A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Material Development
In a recent project focusing on organic photovoltaics, researchers incorporated this compound into polymer matrices to enhance charge transport properties. The resulting materials showed improved efficiency compared to traditional organic semiconductors .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Substituent Position and Functional Group Modifications
- Hydroxyphenyl Derivatives (BIMa and BIMb): BIMa: 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid. BIMb: 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-7-carboxylic acid. Key Differences: BIMa and BIMb differ in the position of the carboxylic acid group (6 vs. 7) and feature a hydroxyphenyl substituent instead of pyridinyl.
Trifluoromethyl Derivatives :
Complex Substituents in Pharmaceutical Analogs
Azilsartan : A structurally complex derivative (2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzo[d]imidazole-7-carboxylic acid) used as an angiotensin II receptor antagonist. The ethoxy group, biphenyl-oxadiazolyl substituent, and carboxylic acid collectively enhance binding to the AT₁ receptor, demonstrating how extended substituents tailor compounds for specific therapeutic targets .
- Ethoxy-Biphenyl-Tetrazolyl Derivative (CAS: 73590-85-9): Features an ethoxy group and a bulky biphenyl-tetrazolyl substituent.
Impact of Fluorination and Halogenation
4,5-Difluoro Derivatives :
- Example: 4,5-difluoro-2-(1-methylpiperidin-3-yl)-1H-benzo[d]imidazole-7-carboxylic acid (Example 44, European Patent). Fluorination at the 4,5-positions enhances electronegativity and binding affinity to hydrophobic enzyme pockets. The piperidinyl group introduces basicity, improving solubility in physiological conditions .
Biological Activity
Overview
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound with a unique structure combining a pyridine ring and a benzimidazole core, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in treating various diseases, particularly those involving fibrotic processes and cancer.
- Molecular Formula : C13H9N3O2
- Molecular Weight : 239.23 g/mol
- CAS Number : 124340-85-8
Antifibrotic Activity
Recent studies have highlighted the compound's antifibrotic properties, demonstrating its ability to inhibit collagen expression and reduce hydroxyproline levels in cell culture models. This suggests a mechanism that could potentially mitigate fibrotic diseases by targeting pathways involved in fibrosis development.
Anticancer Properties
The compound has shown promising results in various cancer models:
- In vitro Studies : It has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), exhibiting IC50 values ranging from 2.43 to 14.65 μM. These findings indicate significant cytotoxic effects, particularly when compared to non-cancerous cell lines .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and cell cycle arrest. Specifically, it enhances caspase-3 activity, which is crucial for the apoptotic process, and alters cellular morphology indicative of apoptosis at concentrations as low as 1.0 μM .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antifibrotic | Fibroblasts | N/A | Inhibition of collagen expression |
| Anticancer | MDA-MB-231 | 2.43 | Induction of apoptosis |
| Anticancer | HepG2 | 4.98 | Cell cycle arrest |
Case Studies
- Fibrosis Model : In a study involving fibroblast cultures, this compound significantly reduced collagen synthesis, suggesting its potential as a therapeutic agent for conditions like pulmonary fibrosis.
- Cancer Treatment : A series of experiments conducted on MDA-MB-231 cells demonstrated that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation, reinforcing its role as an anticancer agent .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer progression and fibrosis. These studies suggest that the compound can effectively interact with key proteins, potentially leading to the development of new therapeutic strategies .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other derivatives such as:
- N-(Pyridin-2-yl)amides : Show varied medicinal applications but have different mechanisms of action.
- 3-Bromoimidazo[1,2-a]pyridines : Known for significant biological activities but may lack the specificity observed in this compound.
Q & A
Q. How to address discrepancies in melting points reported across studies?
- Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere). Literature values range 244–250°C; purity >98% reduces variability to ±1°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
